N'-[(E)-[4-(Dimethylamino)phenyl]methylidene]-2-(3,4-dimethylphenoxy)acetohydrazide
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Overview
Description
N’-[(E)-[4-(Dimethylamino)phenyl]methylidene]-2-(3,4-dimethylphenoxy)acetohydrazide is a complex organic compound known for its unique structural properties and potential applications in various scientific fields. This compound features a hydrazide functional group, which is often associated with biological activity and chemical reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N’-[(E)-[4-(Dimethylamino)phenyl]methylidene]-2-(3,4-dimethylphenoxy)acetohydrazide typically involves the condensation reaction between 4-(dimethylamino)benzaldehyde and 2-(3,4-dimethylphenoxy)acetohydrazide. The reaction is usually carried out in an organic solvent such as ethanol or methanol, under reflux conditions to facilitate the formation of the desired product .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature, solvent choice, and reaction time, to maximize yield and purity. Industrial production may also incorporate continuous flow reactors to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
N’-[(E)-[4-(Dimethylamino)phenyl]methylidene]-2-(3,4-dimethylphenoxy)acetohydrazide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the hydrazide group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Formation of corresponding carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted hydrazides or other derivatives.
Scientific Research Applications
N’-[(E)-[4-(Dimethylamino)phenyl]methylidene]-2-(3,4-dimethylphenoxy)acetohydrazide has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a precursor for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, particularly in drug development.
Industry: Utilized in the development of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of N’-[(E)-[4-(Dimethylamino)phenyl]methylidene]-2-(3,4-dimethylphenoxy)acetohydrazide involves its interaction with specific molecular targets. The hydrazide group can form covalent bonds with nucleophilic sites on proteins or enzymes, potentially inhibiting their activity. This interaction can disrupt cellular processes, leading to the compound’s biological effects. Additionally, the compound’s aromatic structure allows it to participate in π-π interactions, further influencing its activity.
Comparison with Similar Compounds
Similar Compounds
- N’-[(E)-[4-(Dimethylamino)phenyl]methylidene]-2-phenoxyacetohydrazide
- N’-[(E)-[4-(Dimethylamino)phenyl]methylidene]-2-(2-thienyl)acetohydrazide
- N’-[(E)-[4-(Dimethylamino)phenyl]methylidene]-3-(2-thienyl)-1H-pyrazole-5-carbohydrazide
Uniqueness
N’-[(E)-[4-(Dimethylamino)phenyl]methylidene]-2-(3,4-dimethylphenoxy)acetohydrazide is unique due to its specific substitution pattern on the phenoxy ring, which can influence its reactivity and biological activity. The presence of both dimethylamino and dimethylphenoxy groups provides a distinct electronic environment, potentially enhancing its interaction with biological targets and its overall stability.
Properties
Molecular Formula |
C19H23N3O2 |
---|---|
Molecular Weight |
325.4 g/mol |
IUPAC Name |
N-[(E)-[4-(dimethylamino)phenyl]methylideneamino]-2-(3,4-dimethylphenoxy)acetamide |
InChI |
InChI=1S/C19H23N3O2/c1-14-5-10-18(11-15(14)2)24-13-19(23)21-20-12-16-6-8-17(9-7-16)22(3)4/h5-12H,13H2,1-4H3,(H,21,23)/b20-12+ |
InChI Key |
OETDLQMHCBOCER-UDWIEESQSA-N |
Isomeric SMILES |
CC1=C(C=C(C=C1)OCC(=O)N/N=C/C2=CC=C(C=C2)N(C)C)C |
Canonical SMILES |
CC1=C(C=C(C=C1)OCC(=O)NN=CC2=CC=C(C=C2)N(C)C)C |
Origin of Product |
United States |
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